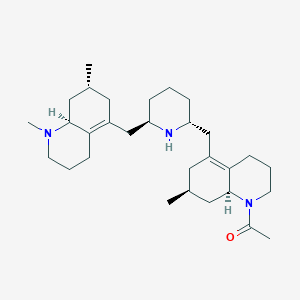
cryptadine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryptadine B is a novel alkaloid compound isolated from the plant Lycopodium cryptomerinum. It belongs to the C27N3-type pentacyclic alkaloids, characterized by its unique structure consisting of two octahydroquinoline rings and a piperidine ring . This compound has garnered significant interest due to its potential biological activities, particularly its inhibitory effects on acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cryptadine B involves multiple steps, starting from readily available precursors. The key steps include the formation of the octahydroquinoline and piperidine rings, followed by their assembly into the pentacyclic structure. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization reactions .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes to improve yield and reduce costs. Current methods involve batch synthesis, but continuous flow processes are being explored to enhance scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: Cryptadine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often under mild to moderate temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Cryptadine B has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure-activity relationships of alkaloids and their interactions with enzymes.
Biology: Investigated for its potential as a natural product with bioactive properties, particularly its inhibitory effects on acetylcholinesterase.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and enhance cholinergic neurotransmission.
Industry: Potential applications in the development of bioactive compounds and pharmaceuticals
Mechanism of Action
Cryptadine B exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Cryptadine B is unique among its peers due to its specific structural features and potent inhibitory activity against acetylcholinesterase. Similar compounds include:
Cryptadine A: Another C27N3-type alkaloid with a similar structure but different biological activity.
Lycoperine A: A related alkaloid with a different ring system and moderate acetylcholinesterase inhibitory activity.
Huperzine A: A well-known acetylcholinesterase inhibitor with a different structural framework but similar biological effects
This compound stands out due to its unique combination of structural features and potent biological activity, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C30H49N3O |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
1-[(7S,8aS)-5-[[(2R,6R)-6-[[(7R,8aS)-1,7-dimethyl-3,4,6,7,8,8a-hexahydro-2H-quinolin-5-yl]methyl]piperidin-2-yl]methyl]-7-methyl-3,4,6,7,8,8a-hexahydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C30H49N3O/c1-20-14-23(27-10-6-12-32(4)29(27)16-20)18-25-8-5-9-26(31-25)19-24-15-21(2)17-30-28(24)11-7-13-33(30)22(3)34/h20-21,25-26,29-31H,5-19H2,1-4H3/t20-,21+,25-,26-,29+,30+/m1/s1 |
InChI Key |
GNBIIUGCLQZEQB-QERBKSRWSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2C(=C(C1)C[C@H]3CCC[C@@H](N3)CC4=C5CCCN([C@H]5C[C@H](C4)C)C(=O)C)CCCN2C |
Canonical SMILES |
CC1CC2C(=C(C1)CC3CCCC(N3)CC4=C5CCCN(C5CC(C4)C)C(=O)C)CCCN2C |
Synonyms |
cryptadine B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


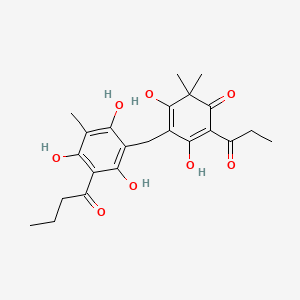
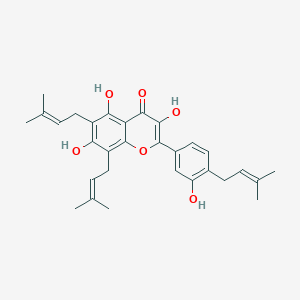
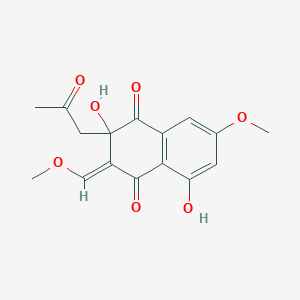
![4-[3,6-bis(dimethylamino)acridin-10-ium-10-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate](/img/structure/B1262902.png)
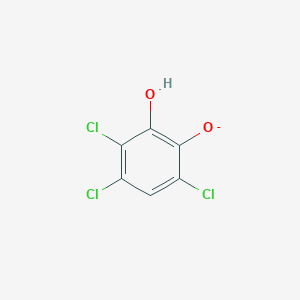
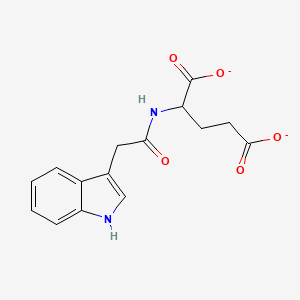
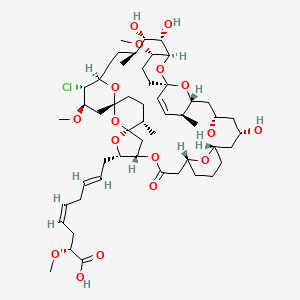
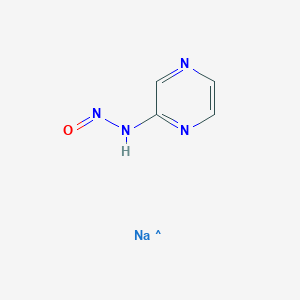

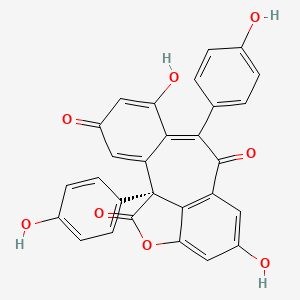
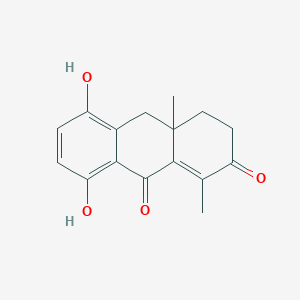
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)
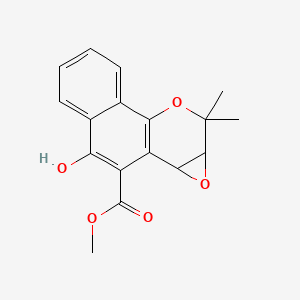
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B1262920.png)
